

Application Notes and Protocols for Darolutamide-d4 in Competitive Binding Assays

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Compound of Interest

Compound Name: Darolutamide-d4

Cat. No.: B15544227

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **Darolutamide-d4** in competitive binding assays to determine the binding affinity of test compounds for the androgen receptor (AR). The following sections detail the principles of the assay, provide detailed experimental protocols, and present data in a structured format.

Introduction

Darolutamide is a potent and structurally distinct androgen receptor (AR) antagonist.^{[1][2]} It competitively inhibits androgen binding to the AR, thereby preventing receptor translocation to the nucleus and subsequent activation of androgen-responsive genes.^{[1][3]} Preclinical studies have demonstrated its high binding affinity for the AR.^{[1][4]} **Darolutamide-d4** is a deuterated form of Darolutamide. In competitive binding assays, it can be used as an unlabeled competitor to determine the binding affinity of other test compounds. The principles of competitive binding assays rely on the competition between a labeled ligand (typically radiolabeled or fluorescent) and an unlabeled ligand (the test compound or **Darolutamide-d4**) for a limited number of receptor binding sites.^{[5][6]} By measuring the displacement of the labeled ligand by increasing concentrations of the unlabeled ligand, the inhibitory constant (K_i) or the half-maximal inhibitory concentration (IC_{50}) of the test compound can be determined.

Signaling Pathway

The androgen receptor signaling pathway is central to the development and progression of prostate cancer. Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Inside the nucleus, the AR dimer binds to androgen response elements (AREs) on the DNA, recruiting co-regulators and initiating the transcription of target genes that regulate cell proliferation and survival. Darolutamide acts as a competitive antagonist, blocking the initial binding of androgens to the AR and thereby inhibiting this entire downstream signaling cascade.

Androgen Receptor Signaling Pathway

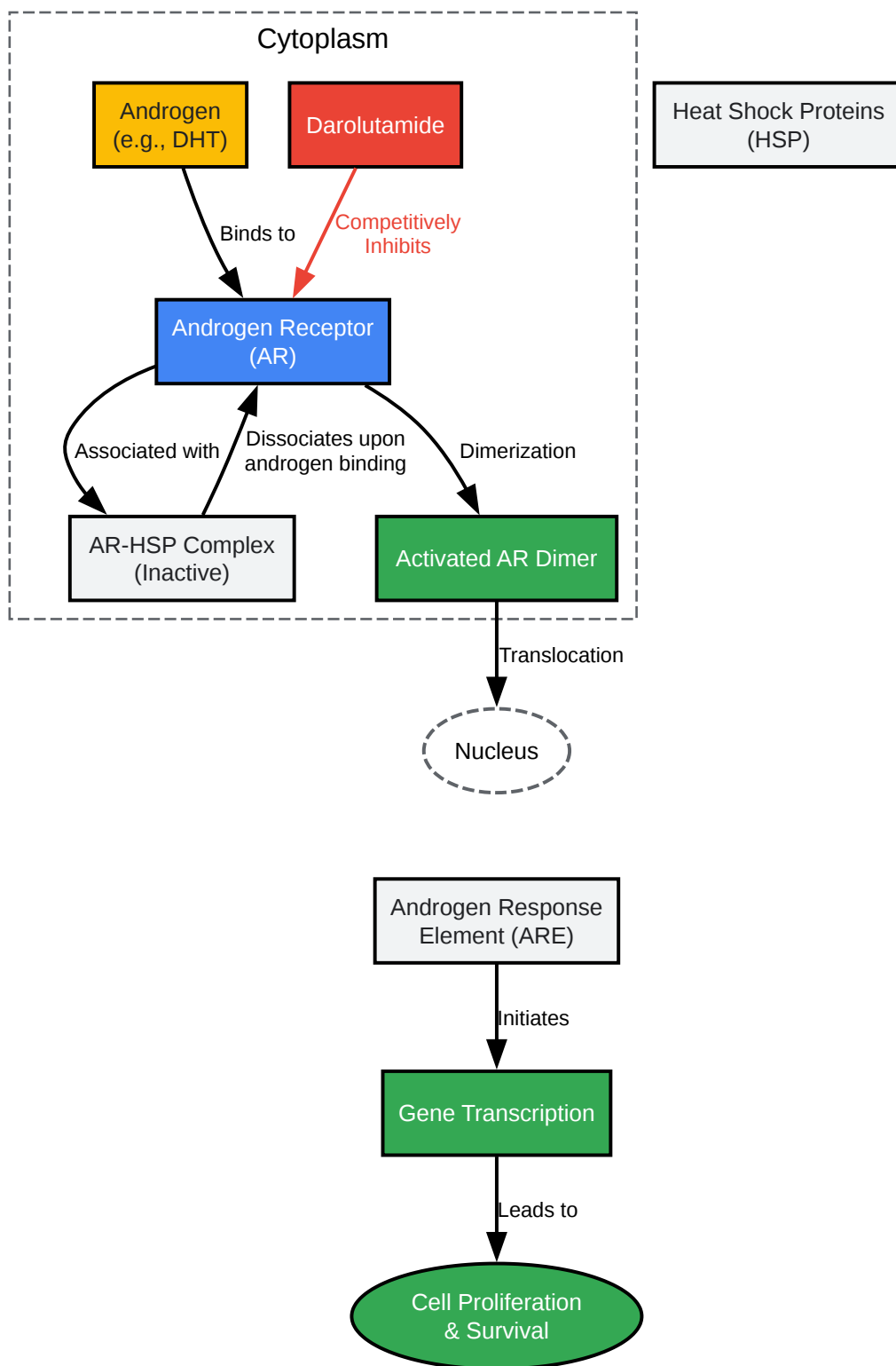
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Figure 1: Simplified diagram of the androgen receptor signaling pathway and the inhibitory action of Darolutamide.

Experimental Protocols

Two primary protocols are presented: a classical radioligand binding assay and a high-throughput fluorescence polarization assay.

Radioligand Competitive Binding Assay using Rat Prostate Cytosol

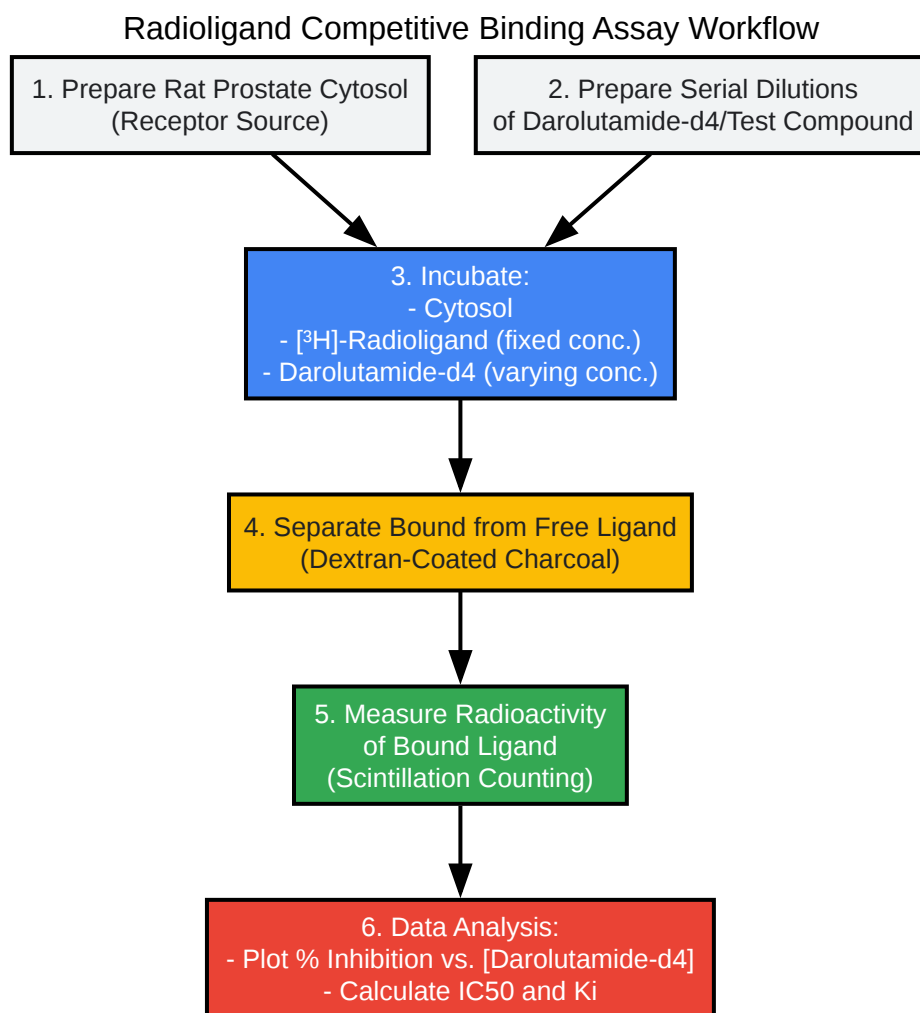
This protocol is adapted from the ICCVAM AR Binding BRD (2002) and is a well-established method for determining AR binding affinity.[\[5\]](#)

A. Materials and Reagents

- Radioligand: [³H]-Mibolerone or [³H]-R1881
- Unlabeled Competitor: **Darolutamide-d4**, Darolutamide, or other test compounds
- Receptor Source: Ventral prostate from castrated adult male rats
- Buffers and Solutions:
 - TEDG Buffer (pH 7.4): Tris-HCl, EDTA, DTT, Glycerol
 - Dextran-Coated Charcoal (DCC)
 - Scintillation Cocktail
- Equipment:
 - Homogenizer
 - Refrigerated centrifuge
 - Scintillation counter

- Microplates or tubes

B. Experimental Workflow



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Figure 2: Workflow for a radioligand competitive binding assay.

C. Detailed Protocol

- Preparation of Rat Prostate Cytosol:
 - Euthanize castrated adult male rats and excise the ventral prostates.
 - Homogenize the tissue in ice-cold TEDG buffer.

- Centrifuge the homogenate at high speed (e.g., 30,000 x g) to pellet cellular debris.
- The resulting supernatant is the cytosol containing the AR. Determine the protein concentration of the cytosol.
- Assay Setup:
 - In microplates or tubes, add a fixed concentration of the [³H]-radioligand (typically at or below its K_d).
 - Add increasing concentrations of **Darolutamide-d4** or the test compound.
 - Include controls for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of a known unlabeled AR ligand).
- Incubation:
 - Add the prepared cytosol to each well/tube.
 - Incubate the mixture overnight at 4°C to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Add an ice-cold suspension of dextran-coated charcoal (DCC) to each well/tube. DCC binds to the free radioligand.
 - Incubate for a short period on ice and then centrifuge to pellet the charcoal.
- Measurement of Radioactivity:
 - Transfer the supernatant (containing the receptor-bound radioligand) to scintillation vials.
 - Add scintillation cocktail and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding at each concentration of the competitor.

- Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a dose-response curve.
- Determine the IC50 value from the curve.
- Calculate the Ki value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

High-Throughput Fluorescence Polarization (FP) Competitive Binding Assay

This method utilizes a fluorescently labeled AR ligand and is suitable for screening a large number of compounds. Commercial kits, such as the PolarScreen™ Androgen Receptor Competitor Assay Kit from Thermo Fisher Scientific, are available.

A. Materials and Reagents (based on a typical commercial kit)

- Fluorescent Ligand: e.g., Fluormone™ AL Green
- Receptor: Recombinant AR Ligand Binding Domain (LBD)
- Unlabeled Competitor: **Darolutamide-d4**, Darolutamide, or other test compounds
- Assay Buffer
- Equipment:
 - Microplate reader with fluorescence polarization capabilities
 - 384-well microplates

B. Experimental Protocol

- Prepare serial dilutions of **Darolutamide-d4** or the test compound in the assay buffer.
- In a 384-well plate, add the fluorescent ligand and the recombinant AR-LBD.
- Add the serially diluted competitor compounds to the wells.

- Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding to reach equilibrium.
- Measure the fluorescence polarization of each well using a microplate reader. A decrease in fluorescence polarization indicates displacement of the fluorescent ligand by the competitor.
- Analyze the data similarly to the radioligand assay to determine the IC50 and Ki values.

Data Presentation

The results of a competitive binding assay are typically presented in a table summarizing the binding affinities of the tested compounds.

Compound	IC50 (nM)	Ki (nM)
Darolutamide	Example: 25	11[4]
Keto-darolutamide (active metabolite)	Example: 18	8[4]
Enzalutamide	Example: 190	86[4]
Apalutamide	Example: 210	93[4]
Test Compound X	User-determined	User-calculated
Darolutamide-d4	Expected to be similar to Darolutamide	Expected to be similar to Darolutamide

Note: The IC50 values are illustrative examples and will depend on the specific experimental conditions, particularly the concentration of the labeled ligand used.

Considerations for Using Darolutamide-d4

- Purity: Ensure the chemical and isotopic purity of the **Darolutamide-d4** standard.
- Solubility: Prepare stock solutions of **Darolutamide-d4** in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved in the assay buffer.

- **Isotope Effects:** While deuteration is not expected to significantly alter the binding affinity of Darolutamide for the AR, it is good practice to run a parallel experiment with non-deuterated Darolutamide as a control to confirm this assumption. Any minor differences in binding affinity would be due to the kinetic isotope effect.
- **Internal Standard:** In studies involving mass spectrometry, **Darolutamide-d4** is an excellent internal standard for the accurate quantification of Darolutamide.

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